

Physical and chemical properties of 2'-Deoxyuridine-d2-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-Deoxyuridine-d2-1

Cat. No.: B1434436 Get Quote

A Comprehensive Technical Guide to 2'-Deoxyuridine-d2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and applications of **2'-Deoxyuridine-d2-1**, a deuterated analogue of the naturally occurring nucleoside 2'-deoxyuridine. This document is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and molecular biology who utilize stable isotope-labeled compounds.

Core Physical and Chemical Properties

2'-Deoxyuridine-d2-1, also known as 2'-deoxy-uridine-5,6-d2, is a synthetic, stable isotope-labeled version of 2'-deoxyuridine. The incorporation of two deuterium atoms at the 5 and 6 positions of the uracil base provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2]

Quantitative Data Summary

The key physical and chemical properties of **2'-Deoxyuridine-d2-1** are summarized in the table below. For comparison, data for the non-deuterated 2'-Deoxyuridine are also included where available.



Property	2'-Deoxyuridine-d2-1	2'-Deoxyuridine
CAS Number	40632-23-3[1][2]	951-78-0[3][4]
Molecular Formula	C9H10D2N2O5[1][2]	C ₉ H ₁₂ N ₂ O ₅ [3][4]
Molecular Weight	230.2 g/mol [1][2]	228.20 g/mol [3][4]
Appearance	Solid[1]	White or off-white powder[3][5]
Melting Point	Not explicitly stated for deuterated form	167-169 °C[3][6]
Boiling Point	Not explicitly stated for deuterated form	~370.01 °C (rough estimate)[5]
Solubility	DMF: 16 mg/mLDMSO: 10 mg/mLEthanol: Slightly solublePBS (pH 7.2): 5 mg/mL[1][7]	Water: 50 mg/mLDMSO: 10 mg/mLDMF: 16 mg/mLEthanol: Partially solublePBS (pH 7.2): 5 mg/mL[4][8][9][10]
Storage Temperature	-20°C[1][7]	-20°C[9][10]
Stability	≥ 4 years at -20°C[1]	≥ 2 years at -20°C[10]
Purity	≥99% deuterated forms (d1-d2)	≥98% or ≥98.5%[4][10]

Synthesis and Manufacturing

The synthesis of deuterated nucleosides like **2'-Deoxyuridine-d2-1** can be achieved through both chemical and enzymatic methods. While specific proprietary synthesis details are not publicly available, the general approaches are well-established in the scientific literature.

General Chemical Synthesis Approach

Chemical synthesis of deuterated pyrimidine nucleosides often involves the stereospecific reduction of a precursor molecule. For instance, a common strategy is the reduction of a 3'-keto nucleoside intermediate using a deuterated reducing agent, such as sodium



triacetoxyborodeuteride, to introduce deuterium at a specific position. The deuterated uracil base can be synthesized separately and then coupled to the deoxyribose sugar moiety.

General Enzymatic Synthesis Approach

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis. Nucleoside phosphorylases are enzymes that can catalyze the formation of nucleosides from a sugar-1-phosphate and a nucleobase. By using a deuterated uracil base in an enzymatic reaction with deoxyribose-1-phosphate, **2'-Deoxyuridine-d2-1** can be produced. This method benefits from the high stereospecificity of enzymes, resulting in a high yield of the desired product.

Experimental Protocols: Analytical Applications

The primary application of **2'-Deoxyuridine-d2-1** is as an internal standard for the accurate quantification of endogenous or administered 2'-deoxyuridine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 2'-Deoxyuridine in Plasma and Urine by LC-MS/MS

This protocol outlines a general method for the analysis of 2'-deoxyuridine in plasma and urine, utilizing **2'-Deoxyuridine-d2-1** as an internal standard.

3.1.1. Sample Preparation

- Thaw plasma or urine samples on ice.
- To a 100 μL aliquot of the sample, add a known concentration of 2'-Deoxyuridine-d2-1 internal standard solution.
- Deproteinize the sample by adding 300 μL of ice-cold acetonitrile (or another suitable organic solvent like perchloric acid).
- Vortex the mixture vigorously for 1 minute.



- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small percentage of formic acid to improve ionization.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass transitions for both 2'-deoxyuridine and 2'-Deoxyuridine-d2-1 are monitored.
 - Example MRM transitions (actual values may vary depending on the instrument and ionization mode):
 - 2'-deoxyuridine: Precursor ion (e.g., [M+H]+) → Product ion
 - 2'-Deoxyuridine-d2-1: Precursor ion (e.g., [M+H]+) → Product ion
 - Quantification: The concentration of 2'-deoxyuridine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration



curve prepared with known concentrations of 2'-deoxyuridine and a fixed concentration of the internal standard.

Biological Significance and Applications

While **2'-Deoxyuridine-d2-1** is primarily used as a research tool, understanding the biological context of its non-deuterated counterpart is crucial for its application.

Role in DNA Metabolism

2'-Deoxyuridine is a pyrimidine nucleoside that is a precursor in the synthesis of thymidylate, a necessary component of DNA. The metabolic pathway involves the phosphorylation of 2'-deoxyuridine to 2'-deoxyuridine monophosphate (dUMP), which is then converted to thymidine monophosphate (TMP) by the enzyme thymidylate synthase. This pathway is a key target for some anticancer drugs.



Click to download full resolution via product page

Caption: Metabolic pathway of 2'-Deoxyuridine to DNA.

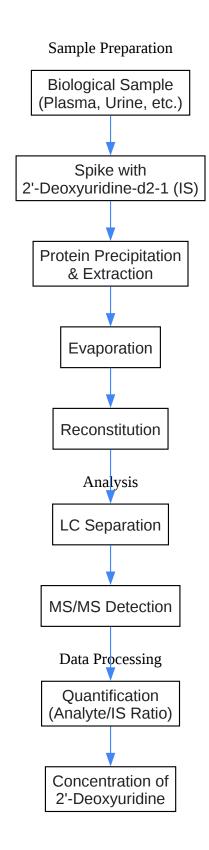
The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can result in a slower rate for chemical reactions that involve the cleavage of this bond. In the context of drug development, this effect is sometimes exploited to slow down the metabolism of a drug, thereby increasing its half-life and therapeutic efficacy. While **2'-Deoxyuridine-d2-1** is primarily used as a stable, non-metabolically-altering internal standard, the potential for a KIE should be considered in any biological system where it might be subject to enzymatic processing.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for using **2'-Deoxyuridine-d2-1** as an internal standard in a quantitative bioanalytical assay.





Click to download full resolution via product page

Caption: Workflow for quantification using an internal standard.



Conclusion

2'-Deoxyuridine-d2-1 is a valuable tool for researchers in the fields of drug development, clinical diagnostics, and metabolic research. Its primary utility as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of 2'-deoxyuridine in complex biological matrices. A thorough understanding of its physical and chemical properties, as well as the principles of its application, is essential for its effective use in scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and enzymatic incorporation of modified deoxyuridine triphosphates PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. [PDF] Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. biochem.du.ac.in [biochem.du.ac.in]
- 6. 2'-Deoxyuridine(951-78-0) 1H NMR spectrum [chemicalbook.com]
- 7. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. bmse000320 2'-Deoxyuridine at BMRB [bmrb.io]
- 10. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2'-Deoxyuridine-d2-1]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1434436#physical-and-chemical-properties-of-2-deoxyuridine-d2-1]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com